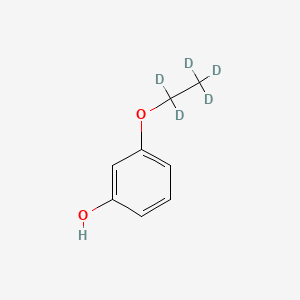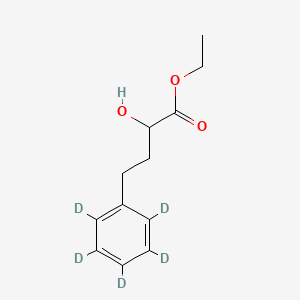
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is a deuterated compound used primarily in scientific research. It is an isotopically labeled analog of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester, where five hydrogen atoms are replaced by deuterium. This compound is valuable in various fields due to its stability and unique properties, making it an essential tool in biochemical and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 typically involves the reduction of 2-oxo-4-phenylbutyric acid using deuterated reagents. One common method is the enantioselective reduction of 2-oxo-4-phenylbutyric acid with deuterated reducing agents, such as deuterated sodium borohydride, in the presence of a chiral catalyst . This process ensures high enantioselectivity and yields the desired deuterated ester.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods due to their efficiency and environmental friendliness. For example, the use of engineered enzymes, such as d-lactate dehydrogenase mutants, in a bioreactor setup can achieve high yields and enantiomeric excess . This method is advantageous as it operates under mild conditions and reduces the need for harsh chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using deuterated reducing agents.
Oxidation: It can be oxidized to form 2-oxo-4-phenylbutyric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Deuterated sodium borohydride in the presence of a chiral catalyst.
Oxidation: Oxidizing agents such as deuterated chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Reduction: 2-Hydroxy-4-phenylbutyric acid.
Oxidation: 2-oxo-4-phenylbutyric acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 primarily involves its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The compound’s deuterated nature enhances its stability and allows for precise tracking in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: The non-deuterated analog.
Ethyl 2-Hydroxy-4-phenylbutanoate: Another ester derivative with similar properties.
Ethyl 4-Phenyl-2-hydroxybutyrate: A structural isomer with different reactivity.
Uniqueness
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic and kinetic studies. This makes it a valuable tool in research applications where precise tracking and stability are crucial.
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


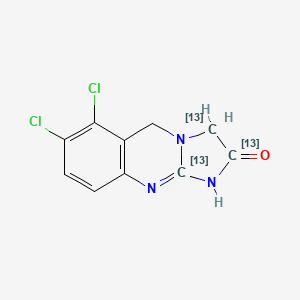
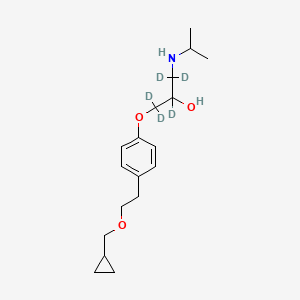

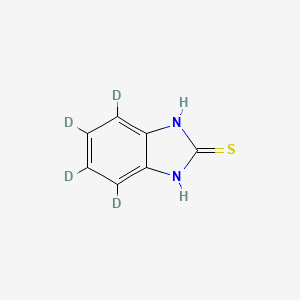

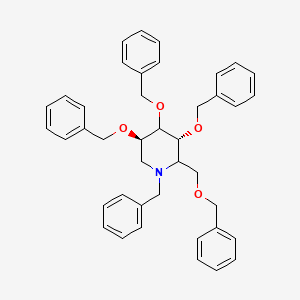




![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)
